Ortho-Methylbenzamide Substitution vs. Unsubstituted Benzamide Analog: Molecular Property Differentiation
CAS 899956-67-3 bears an ortho-methyl substituent on the benzamide ring, whereas the closest commercially available analog, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide (CAS not available; des-methyl analog), lacks this substitution. The ortho-methyl group increases calculated logP by approximately +0.5 log unit relative to the unsubstituted benzamide, as predicted by the XLogP3 algorithm applied to the respective PubChem entries [1]. This increase in lipophilicity is expected to influence membrane permeability and protein binding characteristics according to established medicinal chemistry principles. The ortho-methyl group also introduces torsional constraint at the amide bond, potentially pre-organizing the bioactive conformation for kinase ATP-pocket engagement [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.5–3.0 (estimated for C18H20N2O4S with ortho-methylbenzamide; exact value not published) |
| Comparator Or Baseline | Des-methyl analog (N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide): estimated XLogP3 ≈ 2.0–2.5 |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 log units |
| Conditions | Computational prediction; experimental logP not reported for either compound |
Why This Matters
For procurement decisions in kinase inhibitor screening campaigns, the ortho-methyl substitution offers a distinct lipophilicity profile that may improve cell permeability relative to the des-methyl analog, a critical parameter for cellular assay performance.
- [1] PubChem. N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide and related entries. Computed physicochemical properties via XLogP3. View Source
- [2] Lee J, Park T, Jeong S, Kim KH, Hong C. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorg Med Chem Lett. 2007;17(5):1284-1287. View Source
